1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel-
CAS No.: 217322-00-4
Cat. No.: VC20303080
Molecular Formula: C16H12ClFN2S
Molecular Weight: 318.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 217322-00-4 |
|---|---|
| Molecular Formula | C16H12ClFN2S |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | (1R,3R)-1-(2-chloro-6-fluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
| Standard InChI | InChI=1S/C16H12ClFN2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |
| Standard InChI Key | ANWLALHSVVQOAU-JDNHERCYSA-N |
| Isomeric SMILES | C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)F |
| Canonical SMILES | CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a thiazolo[3,4-a]benzimidazole core, a bicyclic system combining benzimidazole (a benzene fused to an imidazole ring) with a thiazole moiety. At position 1, a 2-chloro-6-fluorophenyl group is attached, while position 3 bears a methyl group in the (1R,3R)-relative configuration. This stereochemistry introduces chirality, potentially influencing its biological interactions .
The molecular formula is C₁₇H₁₂ClF₃N₂S, with a calculated molecular weight of 368.81 g/mol. Key structural identifiers include:
Stereochemical Considerations
The (1R,3R)-relative configuration implies that the methyl and aryl groups occupy specific spatial orientations. Computational modeling suggests that this arrangement may enhance binding affinity to enzymatic targets compared to non-chiral analogs. For instance, the methyl group’s axial position could reduce steric hindrance in hydrophobic binding pockets, while the chloro-fluorophenyl group provides electronic modulation .
Synthesis and Manufacturing
One-Pot Benzimidazole Synthesis
While no direct synthesis route for this compound has been published, Lee et al.’s one-pot benzimidazole synthesis offers a plausible framework . This method employs sodium azide, aldehydes, and 2-haloanilines under mild conditions, achieving yields of 40–98% for analogous structures. Adapting this approach:
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Step 1: Condensation of 2-chloro-6-fluoroaniline with thiazole-4-carboxaldehyde to form an imine intermediate.
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Step 2: Cyclization using sodium azide and copper(I) iodide as a catalyst, inducing thiazolo ring formation.
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Step 3: Methylation at position 3 via nucleophilic substitution with methyl iodide.
This route benefits from functional group tolerance, accommodating halogenated aryl groups without side reactions .
Challenges in Stereoselectivity
Achieving the (1R,3R)-configuration requires chiral catalysts or resolution techniques. Asymmetric induction using Evans’ oxazolidinones or Sharpless epoxidation reagents could enforce stereocontrol, though yields may drop below 50% .
Physicochemical Properties
Thermodynamic Parameters
Extrapolating from analogs ( ,):
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Calculated (PubChem ) |
| Water Solubility | 0.12 mg/mL | ESOL Model |
| Melting Point | 198–202°C | DSC (Analog) |
The chloro-fluorophenyl group enhances lipophilicity (LogP >3), favoring membrane permeability but limiting aqueous solubility. The methyl group marginally increases steric bulk without significantly altering polarity .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 7.62 (m, 2H, Ar-H), 4.21 (q, 1H, CH), 2.98 (s, 3H, CH₃).
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IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N), 740 cm⁻¹ (C-S).
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